4-Hydroxy-5-methylnicotinaldehyde
Description
4-Hydroxy-5-methylnicotinaldehyde is a pyridine derivative featuring a hydroxyl group at the 4-position and a methyl group at the 5-position of the nicotinaldehyde (pyridine-3-carbaldehyde) scaffold. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity patterns. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the methyl group contributes to steric effects and lipophilicity.
Properties
IUPAC Name |
5-methyl-4-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-8-3-6(4-9)7(5)10/h2-4H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIOBECOZFDFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224105 | |
| Record name | 1,4-Dihydro-5-methyl-4-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90490-56-5 | |
| Record name | 1,4-Dihydro-5-methyl-4-oxo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90490-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-5-methyl-4-oxo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 5-methyl-2-pyridinecarboxaldehyde.
Hydroxylation: The introduction of the hydroxyl group at the fourth position can be achieved through selective hydroxylation reactions. This step may involve the use of reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: 4-Hydroxy-5-methylnicotinic acid.
Reduction: 4-Hydroxy-5-methyl-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular features of 4-hydroxy-5-methylnicotinaldehyde and related compounds:
*Calculated based on molecular formula.
Functional Group Impact on Reactivity
- Hydroxyl vs. Methoxy Groups : The hydroxyl group at C4 in this compound increases acidity (pKa ~8–10) compared to the methoxy group in 2-methoxy-5-methylnicotinaldehyde, which is electron-donating and less reactive in proton-transfer reactions. This difference influences their suitability in pH-sensitive reactions .
- Nitro vs. Methyl Substituents : Ethyl 2-hydroxy-5-nitronicotinate’s nitro group (C5) is strongly electron-withdrawing, making it more reactive in electrophilic substitutions compared to the methyl group in this compound. This property is critical in nitro reduction or coupling reactions .
- Dual Aldehyde Functionality : 2-Hydroxy-5-methylisophthalaldehyde’s dual aldehyde groups enable cross-linking applications, unlike the single aldehyde in nicotinaldehyde derivatives .
Biological Activity
4-Hydroxy-5-methylnicotinaldehyde (HMNA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of HMNA, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 5-position of the pyridine ring. Its chemical formula is C_7H_7NO_2, and it exhibits properties typical of aldehydes and phenolic compounds, which contribute to its reactivity and biological interactions.
The biological activity of HMNA can be attributed to several mechanisms:
- Enzyme Inhibition : HMNA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses. For instance, it may interact with enzymes like tyrosinase, affecting melanin biosynthesis and demonstrating potential anti-melanogenic effects .
- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases .
- Cellular Signaling Modulation : HMNA can influence signaling pathways by interacting with specific receptors or proteins within cells, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases .
Antimicrobial Properties
Research indicates that HMNA possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structure allows it to penetrate bacterial cell walls and inhibit growth through various mechanisms such as enzyme inhibition and disruption of metabolic processes.
Anticancer Potential
Studies have demonstrated that HMNA exhibits anticancer activity by inducing apoptosis in cancer cells. This effect is attributed to its ability to modulate signaling pathways involved in cell survival and proliferation.
Research Findings
Several studies have explored the biological activity of HMNA:
- Antioxidant Activity : In vitro assays have shown that HMNA effectively scavenges free radicals, with an EC50 value comparable to established antioxidants. This suggests its potential use as a dietary supplement or therapeutic agent for conditions related to oxidative stress .
- Inhibition of Tyrosinase : Research focusing on melanin biosynthesis revealed that HMNA significantly inhibits tyrosinase activity, which could be beneficial for treating hyperpigmentation disorders .
- Cell Viability Studies : MTT assays conducted on various cell lines indicated that HMNA does not exhibit cytotoxicity at concentrations up to 25 μM, suggesting a favorable safety profile for therapeutic applications .
Case Studies
- A study investigated the effects of HMNA on melanoma cells, demonstrating that treatment with HMNA led to reduced cell viability and increased apoptosis markers compared to untreated controls. This supports its potential role as an anticancer agent.
- Another research effort examined the compound's effects on bacterial strains, finding significant inhibition of growth in several pathogenic bacteria, which underscores its potential as an antimicrobial agent .
Data Summary Table
| Property | Value/Effect |
|---|---|
| Chemical Formula | C_7H_7NO_2 |
| Antioxidant EC50 | Comparable to established antioxidants |
| Tyrosinase Inhibition | Significant inhibition observed |
| Cytotoxicity | Non-cytotoxic up to 25 μM |
| Antimicrobial Activity | Effective against multiple bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
